Cy5 Boc-hydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Cy5 Boc-hydrazide is a fluorescent dye derivative used for labeling biomolecules via hydrazide-mediated conjugation. The compound features a cyanine dye (Cy5) with a Boc (tert-butoxycarbonyl)-protected hydrazide functional group, enabling selective conjugation to carbonyl-containing targets (e.g., aldehydes, ketones) after Boc deprotection under acidic conditions . Its primary applications include protein/peptide labeling, glycan detection, and nanoparticle functionalization in biomedical research. The Boc group enhances stability during synthesis and storage, while the hydrazide moiety allows site-specific labeling under mild conditions .

Preparation Methods

The synthesis of Cyanine5 Boc-hydrazide (chloride) involves several steps. The Boc (tert-butoxycarbonyl) protective group is introduced to protect the hydrazide functionality during the synthesis. The Boc group can be removed using trifluoroacetic acid or other strong acids to form the reactive hydrazide, which can then couple with various carbonyl groups . Industrial production methods typically involve the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Cyanine5 Boc-hydrazide (chloride) undergoes several types of chemical reactions:

Substitution Reactions: The Boc-protected hydrazide can react with aldehydes and ketones to form stable hydrazone linkages.

Deprotection Reactions: The Boc group can be removed using trifluoroacetic acid or other strong acids to yield the reactive hydrazide.

Coupling Reactions: The reactive hydrazide can couple with various carbonyl groups, resulting in Cyanine5-labeled molecules.

Common reagents used in these reactions include trifluoroacetic acid for deprotection and various aldehydes and ketones for coupling reactions. The major products formed from these reactions are Cyanine5-labeled molecules, which are used in various applications.

Scientific Research Applications

Biological Imaging

Cy5 Boc-hydrazide's primary application lies in its use as a fluorescent probe for biological imaging. Its far-red emission allows for minimal background fluorescence from biological tissues, making it suitable for in vivo imaging and multiplex assays.

- Fluorescence Microscopy : The compound can be used in confocal microscopy, where it is excited by lasers with wavelengths around 633 nm. It is often employed in triple labeling experiments due to its distinct spectral profile, which separates it from other commonly used fluorophores like Cy3 and fluorescein .

- Cellular Uptake Studies : Research has shown that this compound can effectively label cells for imaging purposes. For instance, studies involving HeLa cells demonstrated concentration-dependent uptake of Cy5-labeled compounds, allowing researchers to visualize cellular processes and interactions .

Oligonucleotide Synthesis

The compound is also integral in the synthesis of labeled oligonucleotides. Its reactive hydrazide group allows for the selective labeling of aldehydes and ketones present in nucleic acids.

- PCR and qPCR Applications : this compound is utilized in polymerase chain reaction (PCR) and quantitative PCR (qPCR) protocols to enhance the detection of specific DNA sequences. The incorporation of this dye into oligonucleotides improves the sensitivity and specificity of these assays .

Chemical Probes Development

This compound serves as a versatile chemical probe for studying protein interactions and cellular mechanisms.

- Protein Labeling : The dye can be conjugated to proteins via hydrazone formation with carbonyl-containing residues. This approach allows researchers to track proteins within cells or tissues, providing insights into their localization and function .

- Modular Chemical Probes : The compound's ability to form stable conjugates has led to its use in developing modular probes that can be tailored for specific biological targets. These probes facilitate the exploration of protein dynamics and interactions in complex biological systems .

Case Studies

Several case studies highlight the effectiveness of this compound in diverse applications:

Mechanism of Action

The mechanism of action of Cyanine5 Boc-hydrazide (chloride) involves the formation of stable hydrazone linkages with aldehydes and ketones. The Boc protective group is removed using trifluoroacetic acid or other strong acids, forming the reactive hydrazide. This reactive hydrazide then couples with carbonyl groups, resulting in Cyanine5-labeled molecules. These labeled molecules exhibit strong fluorescence, which can be used for various imaging and diagnostic applications .

Comparison with Similar Compounds

Comparison with Other Boc-Protected Hydrazides

Glycine Boc-Hydrazide (GBH)

- Structure/Function: GBH incorporates a glycine spacer between the Boc-hydrazide and a polymer backbone, facilitating drug-polymer conjugation (e.g., doxorubicin-PMLA nanoconjugates) .

- Synthesis: Synthesized via hydrogenolysis of intermediates using Pd-C catalyst, yielding 80% purity after recrystallization .

- Applications : Primarily used as a linker in drug delivery systems, contrasting with Cy5 Boc-hydrazide’s role in fluorescence-based detection.

Boc-Semicarbazide

- Reactivity : Boc-semicarbazide is deprotected with HCl to generate semicarbazide hydrochloride, which reacts with carbonyl groups for applications in small-molecule synthesis .

- Key Difference: Unlike this compound, it lacks fluorescent properties and is used in non-imaging contexts like organic synthesis.

Z-Protected Dipeptide Hydrazide

- Protection Strategy: Uses Z (benzyloxycarbonyl) instead of Boc, requiring hydrogenolysis for deprotection .

- Application : Specialized in peptide synthesis, whereas this compound focuses on fluorescent labeling.

Table 1: Comparison of Boc-Protected Hydrazides

Comparison with Other Cy5 Derivatives

Cy5-NHS Ester

- Conjugation Chemistry : Reacts with primary amines (e.g., lysine residues) via NHS ester chemistry, unlike hydrazide’s carbonyl targeting .

- Photophysical Properties :

Table 2: Cy5 Derivatives Compared

| Compound | Reactive Group | ε (M⁻¹cm⁻¹) | ϕF (%) | Key Application | Reference |

|---|---|---|---|---|---|

| This compound | Hydrazide | ~250,000* | ~27* | Aldehyde/ketone labeling | |

| Cy5-NHS Ester | NHS ester | ~250,000* | 27–79 | Amine-based conjugation |

*Assumed values based on Cy5’s typical photophysical properties.

Comparison with Other Fluorescent Dyes

Cy3 vs. Cy5

- Background Signal: Cy3 exhibits higher background noise than Cy5 in microarray experiments due to lower photostability and shorter emission wavelengths (570 nm vs. 670 nm) .

- Applications : Cy5’s near-infrared emission minimizes autofluorescence in biological samples, making it superior for deep-tissue imaging .

TMR and ATTO647N

- Nanoparticle Incorporation: Cy5 localizes on silica nanoparticle surfaces due to electrostatic repulsion, whereas TMR and ATTO647N integrate into the core, enhancing signal uniformity . Interaction Energy: Cy5 shows weaker affinity (−50 kJ/mol) to silica vs. TMR (−200 kJ/mol), affecting dye placement in nanomaterials .

Table 3: Fluorescent Dye Properties

| Dye | λex (nm) | λem (nm) | Background Signal | Nanoparticle Localization | Reference |

|---|---|---|---|---|---|

| Cy5 | 649 | 670 | Low | Surface | |

| Cy3 | 550 | 570 | High | N/A | |

| TMR | 555 | 580 | Moderate | Core | |

| ATTO647N | 645 | 670 | Low | Core |

Key Research Findings

Boc Deprotection Efficiency : this compound requires TFA for Boc removal, limiting compatibility with acid-sensitive substrates compared to Z-protected analogs .

Conjugation Specificity: Hydrazide-based labeling minimizes nonspecific binding compared to NHS esters, critical for glycan detection .

Dye Performance: Cy5’s lower background and deeper tissue penetration outperform Cy3 in genomic and proteomic assays .

Biological Activity

Cy5 Boc-hydrazide is a fluorescent dye derivative with a hydrazide functional group, protected by a tert-butoxycarbonyl (Boc) group. This compound is primarily used for labeling aldehydes and ketones in biological and chemical systems. Below, we provide an in-depth analysis of its biological activity based on available research.

1. Overview of this compound

- Chemical Properties :

- Applications :

2.1 Labeling and Imaging

This compound is widely used for labeling aldehyde and ketone groups in biomolecules, enabling fluorescence-based imaging techniques. For example:

- It has been utilized to label proteins such as DinB via aldehyde tags for single-molecule studies, improving the efficiency of surface passivation methods to reduce non-specific binding .

- In cellular uptake studies, Cy5-conjugated compounds demonstrated concentration-dependent internalization in HeLa cells, with distinct fluorescence signals at physiological temperatures (37°C) .

2.2 Antimicrobial Potential

While this compound itself has not been explicitly studied for antimicrobial activity, hydrazide derivatives are known for their broad-spectrum bioactivity, including antibacterial, antifungal, and antiviral properties:

- Hydrazides inhibit bacterial enzymes such as DNA gyrase, showing promising activity against strains like Staphylococcus aureus and Escherichia coli .

- These derivatives also exhibit antifungal effects against Candida albicans and antiviral activity against hepatitis A virus .

2.3 Cancer Research

Hydrazide-based compounds have been explored for anticancer applications:

- Studies on hydrazone derivatives (closely related to hydrazides) indicate significant antiproliferative activity against cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) .

- The potential of this compound as a fluorescent marker could facilitate live-cell imaging in cancer research.

3.1 Binding Affinity and Specificity

This compound’s hydrazide group reacts selectively with carbonyl groups to form stable hydrazone linkages. This specificity makes it an ideal candidate for targeted labeling in biological systems .

3.2 Fluorescent Tracking

In single-particle tracking experiments, Cy5-labeled molecules showed high photostability under mild illumination conditions, enabling detailed analysis of receptor-ligand interactions .

4. Case Studies

5. Future Directions

Although this compound has been extensively used as a labeling agent, its potential biological activities beyond imaging remain underexplored. Future research could focus on:

- Evaluating direct antimicrobial or anticancer properties.

- Developing derivatives with enhanced fluorescence quantum yields.

- Investigating its role in drug delivery systems.

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing Cy5 Boc-hydrazide with high purity for biomolecular labeling?

- Methodology :

- Synthesis : this compound is synthesized via coupling reactions using Boc-protected hydrazide intermediates. The Boc group is introduced to stabilize the hydrazide during synthesis, preventing premature reactivity. A key step involves activating the carboxylic acid group of Cy5 with coupling agents (e.g., EDC/NHS) before reacting with Boc-hydrazide .

- Purification : Purify via reverse-phase HPLC to remove unreacted intermediates. Confirm purity (>95%) using LC-MS and TLC .

- Data Table :

| Parameter | Value/Technique | Reference |

|---|---|---|

| Molecular Weight | 633.26 g/mol | |

| Purity Check | HPLC (C18 column, acetonitrile/water) |

Q. How does the Boc protection mechanism in this compound enhance stability during storage?

- Methodology :

- The Boc (tert-butoxycarbonyl) group shields the reactive hydrazide moiety from hydrolysis or oxidation. Stability tests show unmodified this compound retains >90% reactivity after 12 months at -20°C in desiccated conditions. Deprotection with trifluoroacetic acid (TFA) yields reactive hydrazide for conjugation within 2 hours .

Q. What are the standard protocols for conjugating this compound to carbonyl-containing biomolecules?

- Methodology :

Deprotection : Treat with 10% TFA in DCM for 1 hour at 0°C.

Conjugation : React with aldehyde/ketone groups (e.g., oxidized glycans) at pH 5.0–6.0 for 4–6 hours.

Quenching : Use hydroxylamine to terminate reactions and remove excess dye .

- Optimization : Adjust molar ratios (dye:target = 2:1 to 5:1) to balance labeling efficiency and aggregation risks .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound’s fluorescence quantum yield in aqueous vs. organic solvents?

- Analysis Framework :

- Solvent Effects : this compound exhibits lower quantum yield in aqueous buffers (Φ = 0.28) due to aggregation, compared to organic solvents (Φ = 0.45 in DMSO). Use detergents (e.g., 0.1% Tween-20) or bovine serum albumin (BSA) to mitigate aggregation .

- Validation : Cross-validate using fluorescence correlation spectroscopy (FCS) to distinguish free dye from aggregates .

Q. What experimental strategies minimize side reactions during this compound conjugation to labile biomolecules?

- Troubleshooting :

- Competitive Reactions : Competing nucleophiles (e.g., amines) can react with activated hydrazide. Pre-block amines with NHS esters or work at pH <6.0 to suppress amine reactivity .

- Side Product Identification : Use LC-MS to detect hydrazone vs. Schiff base adducts. Hydrazones are stabilized by reducing agents (e.g., NaCNBH3) .

Q. How do researchers validate site-specific labeling of this compound in complex biological systems (e.g., live cells)?

- Advanced Techniques :

- Click Chemistry : Combine with bioorthogonal handles (e.g., alkynes) for sequential labeling .

- Super-Resolution Imaging : PALM/STORM microscopy confirms nanoscale localization accuracy (error <20 nm) .

Q. Methodological Challenges & Solutions

Q. Why does this compound exhibit batch-to-batch variability in labeling efficiency, and how is this addressed?

- Root Cause Analysis :

- Impurities in Boc-hydrazide intermediates or incomplete deprotection reduce reactivity.

- Solutions :

- Quality Control : Enforce strict HPLC thresholds (≥98% purity) and NMR validation of Boc group integrity .

- Standardization : Use internal reference compounds (e.g., fluorescein hydrazide) to normalize labeling efficiency .

Q. What are the limitations of this compound in long-term in vivo imaging studies?

- Critical Evaluation :

- Photostability : Cy5 undergoes photobleaching after 30 minutes under continuous illumination (488 nm, 10 mW). Use antioxidants (e.g., ascorbic acid) or pulsed illumination .

- Metabolic Clearance : Rapid renal excretion limits tumor imaging windows. Modify with PEG chains (MW >5 kDa) to prolong circulation .

Properties

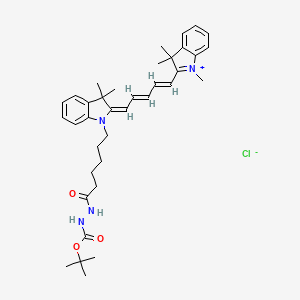

Molecular Formula |

C37H49ClN4O3 |

|---|---|

Molecular Weight |

633.3 g/mol |

IUPAC Name |

tert-butyl N-[6-[(2E)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]carbamate;chloride |

InChI |

InChI=1S/C37H48N4O3.ClH/c1-35(2,3)44-34(43)39-38-33(42)25-13-10-18-26-41-30-22-17-15-20-28(30)37(6,7)32(41)24-12-9-11-23-31-36(4,5)27-19-14-16-21-29(27)40(31)8;/h9,11-12,14-17,19-24H,10,13,18,25-26H2,1-8H3,(H-,38,39,42,43);1H |

InChI Key |

XWIFMTLJOJRITF-UHFFFAOYSA-N |

Isomeric SMILES |

CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C/3\C(C4=CC=CC=C4N3CCCCCC(=O)NNC(=O)OC(C)(C)C)(C)C)C)C.[Cl-] |

Canonical SMILES |

CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NNC(=O)OC(C)(C)C)(C)C)C)C.[Cl-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.